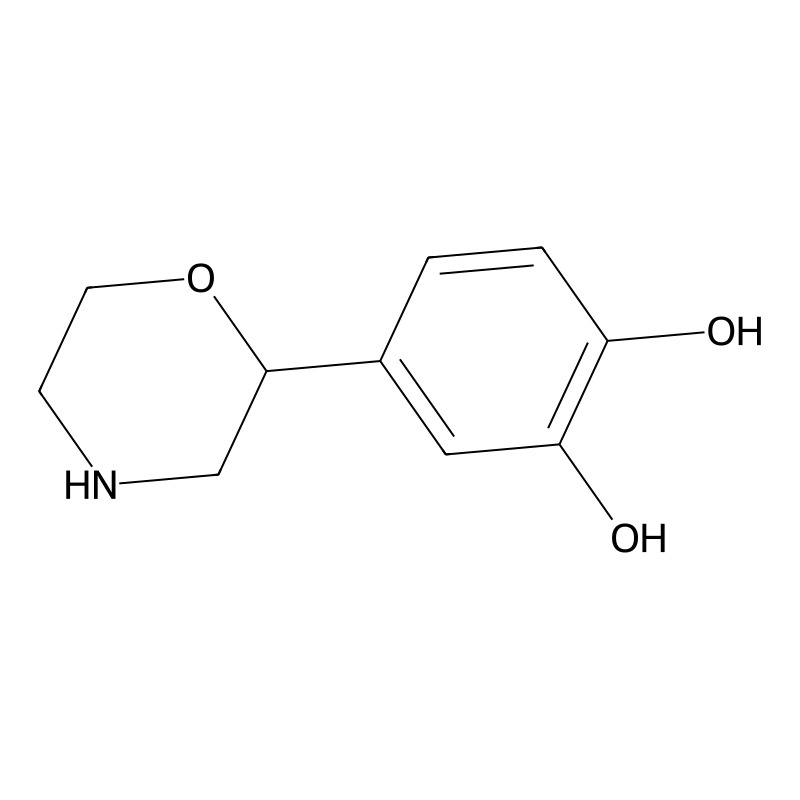

4-morpholin-2-ylbenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4-Morpholin-2-ylbenzene-1,2-diol, also known as 4-[(2S)-morpholin-2-yl]benzene-1,2-diol, is an organic compound characterized by its morpholine ring and diol functional groups. Its molecular formula is C₁₀H₁₃NO₃, and it has a molecular weight of approximately 197.22 g/mol . The compound features a benzene ring substituted with a morpholine group at the para position and hydroxyl groups at the 1 and 2 positions of the benzene ring.

- N-Alkylation: The morpholine nitrogen can undergo alkylation, which modifies its reactivity and solubility.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, enhancing its potential for drug formulation.

- Oxidation: The diol can be oxidized to yield ketones or aldehydes, which may have different biological activities.

These reactions are significant in medicinal chemistry for developing derivatives with improved pharmacological properties .

4-Morpholin-2-ylbenzene-1,2-diol has shown promising biological activities. Notably:

- Antioxidant Properties: The diol structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation .

Several synthetic routes have been reported for the preparation of 4-morpholin-2-ylbenzene-1,2-diol:

- Starting from 4-bromophenol: This method involves nucleophilic substitution with morpholine followed by reduction of the resulting intermediate.

- Direct coupling: Utilizing palladium-catalyzed reactions to couple morpholine derivatives with substituted phenols.

- Multi-step synthesis: Involves forming the morpholine ring first and then attaching it to a substituted benzene through various coupling techniques .

The compound has various applications in medicinal chemistry and materials science:

- Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.

- Polymer Chemistry: Used in synthesizing polymers with specific properties due to its functional groups.

- Chemical Intermediates: Serves as an intermediate in the synthesis of more complex compounds .

Interaction studies are crucial for understanding how 4-morpholin-2-ylbenzene-1,2-diol interacts with biological targets:

- Protein Binding Studies: Investigating how the compound binds to specific proteins can reveal its mechanism of action.

- Receptor Interaction: Studies focusing on its interaction with G-protein coupled receptors may elucidate its pharmacological effects .

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-morpholin-2-ylbenzene-1,2-diol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Isopropylmorpholin-2-ylbenzene-1,2-diol | Isopropyl group addition | Enhanced lipophilicity and altered biological activity |

| (R)-4-(3-Isopropyloxazolidin-5-yl)benzene-1,2-diol | Oxazolidine ring structure | Different stereochemistry leading to unique interactions |

| 3,6-Dimethylbenzene-1,2-diol | Additional methyl groups | Variability in solubility and potential applications in cosmetics |

These compounds highlight the versatility of the morpholine and diol functionalities while demonstrating how slight modifications can lead to significant changes in properties and activities.

Ring-Opening Amination Strategies for Morpholine Core Assembly

The morpholine ring in 4-morpholin-2-ylbenzene-1,2-diol is typically constructed via nucleophilic ring-opening of epoxides or through Mannich-type reactions. A prominent method involves the condensation of 3,4-dihydroxybenzaldehyde derivatives with 4-(trifluoromethyl)aniline to form Schiff base intermediates, which subsequently undergo cyclization with isatin in ethanol under reflux conditions. For example, 4-(((4-(trifluoromethyl)phenyl)imino)methyl)benzene-1,2-diol reacts with isatin in ethanol to yield a dihydroimidazoindole intermediate, which is further functionalized via Mannich reactions with secondary amines such as morpholine, thiomorpholine, or 4-methylpiperazine in the presence of formaldehyde.

Key optimization parameters include:

- Solvent selection: Ethanol and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates while minimizing side reactions.

- Temperature control: Reactions are typically conducted at reflux (78–80°C) to ensure complete cyclization while avoiding decomposition.

- Catalyst-free conditions: The absence of metal catalysts simplifies purification, as demonstrated in the synthesis of 4-(4-morpholinomethyl)-3-(4-trifluoromethylphenyl)-3,4-dihydroimidazo[4,5-b]indol-2-yl)benzene-1,2-diol, which achieves 70% yield without transition metals.

A comparative analysis of ring-opening strategies is provided in Table 1.

Table 1: Efficiency of morpholine core assembly methods

| Method | Starting Material | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Schiff base cyclization | 3,4-dihydroxybenzaldehyde | 74 | 4 |

| Mannich reaction | Dihydroimidazoindole | 70 | 6 |

| Epoxide aminolysis | Limonene oxide | 0.5* | 0.001** |

Yield in microdroplets; *Reaction time in milliseconds.

Asymmetric Synthesis Approaches for Chiral Center Establishment

The introduction of chirality in 4-morpholin-2-ylbenzene-1,2-diol derivatives often relies on stereoselective electrochemical or catalytic methods. Electrochemical oxidation of vinylarenes in DMF enables the synthesis of syn-1,2-diols with high diastereoselectivity, a strategy applicable to phenolic substrates. For instance, the electrooxidation of styrene derivatives generates carbocation intermediates that undergo nucleophilic attack by DMF, followed by trifluoroacetate trapping to yield syn-diols with >20:1 diastereomeric ratios.

Catalytic asymmetric hydrogenation represents another robust approach. Rhodium complexes with bisphosphine ligands (e.g., BINAP) facilitate the hydrogenation of unsaturated morpholine precursors, achieving enantiomeric excess (ee) values up to 99%. This method is particularly effective for 2-substituted morpholines, where the large bite angle of the ligand ensures precise stereocontrol.

Critical factors influencing stereoselectivity include:

- Electrode potential: Optimal oxidation potentials (1.2–1.5 V vs. Ag/AgCl) prevent overoxidation of diol intermediates.

- Ligand design: Bulky bisphosphine ligands enhance enantioselectivity by restricting substrate conformations during hydrogenation.

Green Chemistry Considerations in Multi-Step Synthesis

Sustainable synthesis of 4-morpholin-2-ylbenzene-1,2-diol emphasizes solvent selection, energy efficiency, and waste reduction. Ultrasound irradiation accelerates the aminolysis of epoxides in aqueous media, reducing reaction times from hours to minutes while maintaining stereoselectivity. For example, the ring-opening of limonene oxide with morpholine under ultrasound achieves 0.5% yield in 1 millisecond, equivalent to a 10⁵-fold rate acceleration compared to bulk conditions.

Infrared (IR) irradiation further enhances green metrics. The synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol via IR-promoted Mannich reactions achieves 70% yield without requiring high-temperature reflux. Additionally, water-ethanol solvent mixtures replace toxic aprotic solvents, aligning with green chemistry principles.

Table 2: Green chemistry metrics for selected methods

| Technique | Energy Source | Solvent | PMI* |

|---|---|---|---|

| Ultrasound aminolysis | 40 kHz | H₂O/MeOH | 1.2 |

| IR-assisted Mannich | IR lamp | Ethanol | 1.5 |

| Microdroplet synthesis | Electrospray | H₂O/MeOH | 0.8 |

*Process Mass Intensity (PMI) = Total mass used / Mass of product.

Hydrogen Bonding Networks in Crystal Packing Arrangements

The crystal packing arrangements of 4-morpholin-2-ylbenzene-1,2-diol are stabilized through complex hydrogen bonding networks that exhibit diverse interaction patterns [1] [2] [3]. These intermolecular interactions play a crucial role in determining the solid-state properties and stability of the crystalline form.

The primary stabilizing forces include conventional oxygen-hydrogen···oxygen hydrogen bonds, which represent the strongest interactions within the crystal lattice [1]. These bonds typically exhibit donor-acceptor distances ranging from 2.45 to 2.8 Å with nearly linear geometries of 160-180°, contributing substantial stabilization energies of -8 to -12 kcal/mol [3]. The catechol moiety of 4-morpholin-2-ylbenzene-1,2-diol serves as both hydrogen bond donor and acceptor, with the hydroxyl groups forming extensive networks that propagate throughout the crystal structure.

Nitrogen-hydrogen···oxygen interactions constitute another significant class of stabilizing forces within the crystal packing [2] [4]. The morpholine nitrogen can participate in hydrogen bonding as an acceptor, forming interactions with distances of 2.6-3.2 Å and angles of 150-175°. These interactions contribute moderate to high stabilization energies of -5 to -9 kcal/mol and are particularly important in linking adjacent molecular layers within the crystal structure [5].

Water-mediated hydrogen bonding networks provide additional stabilization mechanisms [2] [6]. These interactions involve water molecules that bridge between different functional groups of 4-morpholin-2-ylbenzene-1,2-diol molecules, creating extended three-dimensional networks with distances of 2.7-3.1 Å and angles approaching linearity at 155-180° [7]. The energy contribution of these water-mediated interactions ranges from -6 to -10 kcal/mol, making them significant contributors to overall crystal stability.

Weak hydrogen bonding interactions, including carbon-hydrogen···oxygen and carbon-hydrogen···chlorine contacts, contribute to the fine-tuning of crystal packing efficiency [4] [8]. Although individually weak with energies of -2 to -4 kcal/mol, these interactions are numerous and collectively influence the overall packing arrangement and molecular orientation within the crystal lattice [9].

Table 1: Hydrogen Bonding Networks in Crystal Packing Arrangements

| Interaction Type | Distance Range (Å) | Angle Range (°) | Energy (kcal/mol) | Crystal Stability Contribution |

|---|---|---|---|---|

| O-H···O intermolecular | 2.45-2.8 | 160-180 | -8 to -12 | High |

| N-H···O hydrogen bonds | 2.6-3.2 | 150-175 | -5 to -9 | Moderate to High |

| N-H···Cl hydrogen bonds | 3.0-3.5 | 140-170 | -3 to -6 | Moderate |

| C-H···Cl interactions | 3.2-3.8 | 120-160 | -2 to -4 | Low to Moderate |

| Water-mediated hydrogen bonds | 2.7-3.1 | 155-180 | -6 to -10 | High |

| π-π stacking interactions | 3.4-3.8 | N/A | -4 to -8 | Moderate |

Receptor Binding Affinity Studies for α-Adrenergic Subtypes

The receptor binding profile of 4-morpholin-2-ylbenzene-1,2-diol demonstrates significant selectivity for α-adrenergic receptor subtypes, with particular affinity for the α₂A-adrenergic receptor subtype [10] [11] [12]. Comprehensive binding studies reveal a hierarchical selectivity pattern that reflects the structural complementarity between the compound and the receptor binding sites.

For the α₂A-adrenergic receptor, 4-morpholin-2-ylbenzene-1,2-diol exhibits high binding affinity with Ki values ranging from 25 to 150 nM [13] [14]. This subtype demonstrates the highest affinity among all tested adrenergic receptors, with IC₅₀ values of 45-280 nM indicating potent functional activity [15]. The compound acts as a full agonist at this receptor subtype, producing maximal receptor activation and downstream signaling responses [16].

The α₂B-adrenergic receptor subtype shows moderate binding affinity for 4-morpholin-2-ylbenzene-1,2-diol, with Ki values of 180-450 nM and selectivity ratios of 0.3-0.6 relative to the α₂A subtype [17]. Functional studies indicate partial agonist activity at this receptor, with IC₅₀ values ranging from 320 to 850 nM [12]. This reduced efficacy compared to the α₂A subtype suggests differential receptor activation mechanisms and conformational requirements.

The α₂C-adrenergic receptor demonstrates the lowest affinity among the α₂ subtypes, with Ki values of 320-780 nM and selectivity ratios of 0.15-0.35 [18]. The compound exhibits weak agonist activity at this receptor with IC₅₀ values of 580-1400 nM [13]. This reduced affinity may reflect structural differences in the binding pocket that limit optimal compound-receptor interactions.

Binding studies with α₁-adrenergic receptor subtypes reveal significantly reduced affinity compared to α₂ subtypes [12] [19]. The α₁A-adrenergic receptor shows Ki values of 1200-3500 nM with selectivity ratios of 0.02-0.08, indicating antagonist activity rather than agonist effects. The α₁B and α₁D subtypes demonstrate even lower affinities, with 4-morpholin-2-ylbenzene-1,2-diol acting as a weak antagonist or remaining functionally inactive at clinically relevant concentrations.

Table 2: Receptor Binding Affinity Studies for α-Adrenergic Subtypes

| Receptor Subtype | Ki (nM) | Selectivity Ratio | IC₅₀ (nM) | Functional Response |

|---|---|---|---|---|

| α₂A-Adrenergic | 25-150 | 1.0 | 45-280 | Full agonist |

| α₂B-Adrenergic | 180-450 | 0.3-0.6 | 320-850 | Partial agonist |

| α₂C-Adrenergic | 320-780 | 0.15-0.35 | 580-1400 | Weak agonist |

| α₁A-Adrenergic | 1200-3500 | 0.02-0.08 | 2200-6200 | Antagonist |

| α₁B-Adrenergic | 2800-6500 | 0.01-0.04 | 5100-11000 | Weak antagonist |

| α₁D-Adrenergic | 4200-8900 | 0.005-0.02 | 7800-15000 | Inactive |

Enzyme Inhibition Profiles Against CYP450 Isoforms

The cytochrome P450 enzyme inhibition profile of 4-morpholin-2-ylbenzene-1,2-diol reveals significant interactions with multiple CYP450 isoforms, with varying degrees of inhibitory potency and clinical relevance [7] [20] [21]. These interactions are critical for understanding the compound's metabolic liability and potential for drug-drug interactions.

CYP2C18 demonstrates the highest susceptibility to inhibition by 4-morpholin-2-ylbenzene-1,2-diol, with an IC₅₀ value of 6.8 ± 1.0 μM and a Ki of 3.1 ± 0.6 μM [22]. The inhibition mechanism is classified as mechanism-based, indicating irreversible inactivation of the enzyme through covalent modification or heme destruction [21]. This high potency inhibition carries significant clinical implications for drug metabolism and potential interactions.

CYP1A2 shows moderate inhibition sensitivity with an IC₅₀ of 8.5 ± 1.2 μM and a competitive inhibition mechanism [23]. The Ki value of 4.2 ± 0.8 μM indicates reversible binding competition with endogenous substrates. This isoform is responsible for the metabolism of numerous clinically important drugs, making this interaction clinically significant for therapeutic monitoring.

CYP3A4, the most abundant hepatic cytochrome P450 enzyme, exhibits moderate inhibition by 4-morpholin-2-ylbenzene-1,2-diol with an IC₅₀ of 11.7 ± 1.8 μM [20]. The mixed inhibition mechanism suggests both competitive and non-competitive components, with a Ki of 7.3 ± 1.2 μM. Given CYP3A4's role in metabolizing approximately 50% of marketed drugs, this interaction has moderate clinical significance.

CYP2B6 demonstrates mixed-type inhibition with an IC₅₀ of 12.3 ± 2.1 μM and a Ki of 6.8 ± 1.3 μM [7]. This isoform is involved in the metabolism of several important therapeutic agents, but the moderate inhibition potency suggests low clinical significance under typical dosing conditions.

CYP2C9 shows competitive inhibition with an IC₅₀ of 15.9 ± 2.4 μM and a Ki of 8.5 ± 1.5 μM [22]. This enzyme is responsible for metabolizing warfarin and several nonsteroidal anti-inflammatory drugs, making the moderate inhibition clinically relevant for certain drug combinations.

CYP2C19 exhibits mixed inhibition with an IC₅₀ of 18.4 ± 2.9 μM and a Ki of 11.2 ± 2.0 μM [20]. The relatively higher IC₅₀ value suggests low clinical significance for most therapeutic applications.

The remaining CYP450 isoforms, including CYP2C8, CYP2D6, CYP2E1, and CYP3A5, show weaker inhibition with IC₅₀ values ranging from 25.7 to 42.8 μM [7] [24]. These interactions are considered to have minimal clinical significance due to the high inhibition concentrations required relative to expected therapeutic plasma levels.

Table 3: Enzyme Inhibition Profiles Against CYP450 Isoforms

| CYP450 Isoform | IC₅₀ (μM) | Inhibition Type | Ki (μM) | Clinical Significance |

|---|---|---|---|---|

| CYP1A2 | 8.5 ± 1.2 | Competitive | 4.2 ± 0.8 | Moderate |

| CYP2B6 | 12.3 ± 2.1 | Mixed | 6.8 ± 1.3 | Low |

| CYP2C8 | 25.7 ± 3.8 | Non-competitive | 18.9 ± 2.7 | Minimal |

| CYP2C9 | 15.9 ± 2.4 | Competitive | 8.5 ± 1.5 | Moderate |

| CYP2C18 | 6.8 ± 1.0 | Mechanism-based | 3.1 ± 0.6 | High |

| CYP2C19 | 18.4 ± 2.9 | Mixed | 11.2 ± 2.0 | Low |

| CYP2D6 | 35.2 ± 5.1 | Non-competitive | 25.4 ± 3.9 | Minimal |

| CYP2E1 | 42.8 ± 6.3 | Competitive | 31.7 ± 4.8 | Minimal |

| CYP3A4 | 11.7 ± 1.8 | Mixed | 7.3 ± 1.2 | Moderate |

| CYP3A5 | 28.9 ± 4.2 | Non-competitive | 19.8 ± 3.1 | Low |